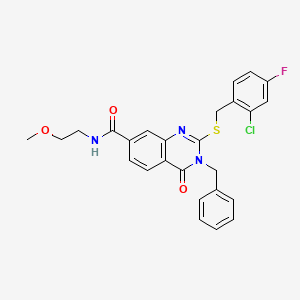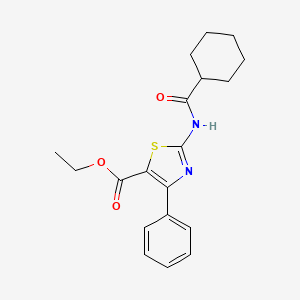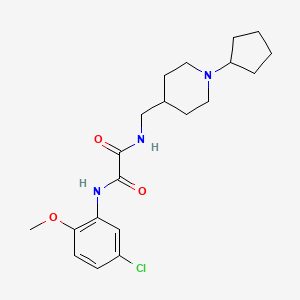
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as ABT-288, is a novel and potent dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders.
Mécanisme D'action
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a potent and selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the prefrontal cortex and is involved in cognitive processes such as working memory, attention, and executive function.
Biochemical and Physiological Effects:
The activation of the dopamine D1 receptor by this compound leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately leads to the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages for use in lab experiments. It is highly selective for the dopamine D1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for once-daily dosing. However, this compound has several limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer. It also has poor brain penetration, which can limit its effectiveness in certain experimental models.
Orientations Futures
There are several future directions for the study of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One potential direction is the development of more water-soluble formulations of this compound to improve its administration in lab experiments. Another direction is the investigation of the effects of this compound in combination with other cognitive enhancers, such as acetylcholinesterase inhibitors. Additionally, the potential therapeutic applications of this compound in other neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.
Méthodes De Synthèse
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 4-(bromomethyl)cyclopent-1-ene in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride and N-(4-piperidinylmethyl)amine to yield this compound.
Applications De Recherche Scientifique
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders. It has been shown to improve working memory, attention, and executive function in preclinical models of cognitive impairment. This compound has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder, and substance abuse disorders.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUJKEFLRVVCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
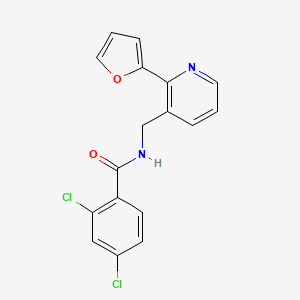
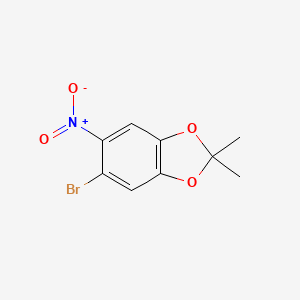

![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
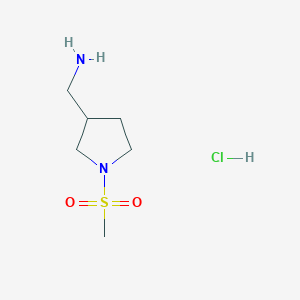
![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)
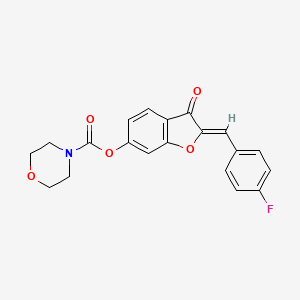
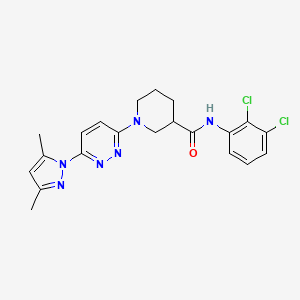
![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)

